molecular formula C10H18FN3 B11741351 1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11741351
M. Wt: 199.27 g/mol
InChI Key: NTVVOENGRNFVCG-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and an isobutyl group attached to the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.

    Alkylation: The methyl and isobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoroethyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, halogenating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated products.

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.

    1-(2-chloroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-fluoroethyl)-5-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroethyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C10H18FN3/c1-8(2)6-12-10-7-13-14(5-4-11)9(10)3/h7-8,12H,4-6H2,1-3H3

InChI Key

NTVVOENGRNFVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC(C)C

Origin of Product

United States

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